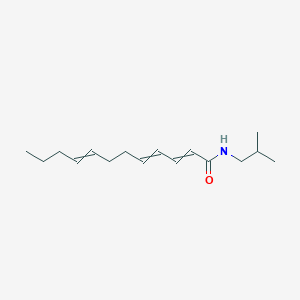![molecular formula C11H18NP B14308697 2-[2-(tert-Butylphosphanyl)ethyl]pyridine CAS No. 113848-89-8](/img/structure/B14308697.png)
2-[2-(tert-Butylphosphanyl)ethyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(tert-Butylphosphanyl)ethyl]pyridine is an organophosphorus compound that features a pyridine ring substituted with a phosphanyl group
Preparation Methods
The synthesis of 2-[2-(tert-Butylphosphanyl)ethyl]pyridine typically involves the reaction of 2-bromoethylpyridine with tert-butylphosphine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere and a solvent like tetrahydrofuran to ensure the purity and yield of the product.
Chemical Reactions Analysis
2-[2-(tert-Butylphosphanyl)ethyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Coordination: It can form coordination complexes with transition metals, which are useful in catalysis.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles like alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(tert-Butylphosphanyl)ethyl]pyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound’s coordination complexes are investigated for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-(tert-Butylphosphanyl)ethyl]pyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific metal ion and the reaction being catalyzed.
Comparison with Similar Compounds
Similar compounds to 2-[2-(tert-Butylphosphanyl)ethyl]pyridine include:
2-(Di-tert-butylphosphino)ethylamine: This compound also features a phosphanyl group and is used in similar applications.
tert-Butylthiol: While not a direct analog, it shares the tert-butyl group and is used in different chemical reactions.
This compound is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and coordination properties.
Properties
CAS No. |
113848-89-8 |
|---|---|
Molecular Formula |
C11H18NP |
Molecular Weight |
195.24 g/mol |
IUPAC Name |
tert-butyl(2-pyridin-2-ylethyl)phosphane |
InChI |
InChI=1S/C11H18NP/c1-11(2,3)13-9-7-10-6-4-5-8-12-10/h4-6,8,13H,7,9H2,1-3H3 |
InChI Key |
MVZIQGMXFMMBEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)PCCC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(1,3-Benzothiazol-2-yl)methoxy]phenyl}-N-ethylethanesulfonamide](/img/structure/B14308627.png)

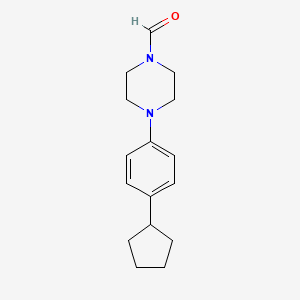
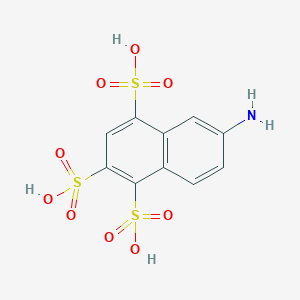
![2-[(2-Chlorocyclohex-1-en-1-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14308651.png)
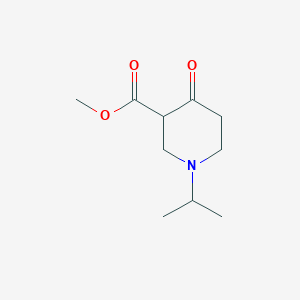

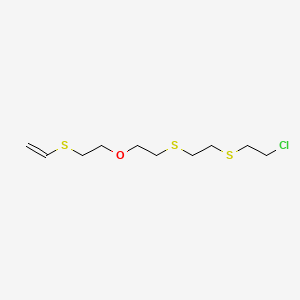
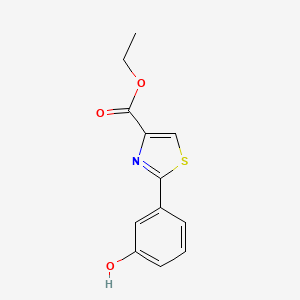
![3-[4-(Hexyloxy)phenyl]prop-2-enoyl chloride](/img/structure/B14308682.png)
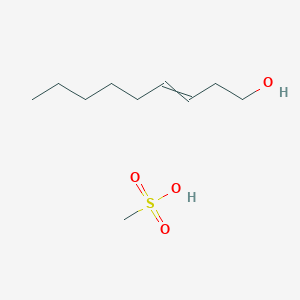
![N-[(4-tert-Butoxyphenyl)methylidene]hydroxylamine](/img/structure/B14308685.png)
![2-(Piperidin-1-yl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14308690.png)
